molecular formula C21H21FN6O3 B2842581 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903480-39-6

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2842581
CAS RN: 1903480-39-6
M. Wt: 424.436
InChI Key: STDMCZZJLVWMLZ-UHFFFAOYSA-N
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Description

The molecule is a pyrimidine derivative, which is a class of compounds that have wide applications in medicinal chemistry . The molecule contains a fluorophenyl group, which is a common motif in pharmaceuticals due to the unique properties of fluorine .

Scientific Research Applications

Inhibitory Activity in NF-kappaB and AP-1 Gene Expression

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has been investigated for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to improve its potential oral bioavailability, and studies have indicated that specific substitutions on the pyrimidine ring can significantly affect its activity, with the carboxamide group at the 5-position being critical for its function (Palanki et al., 2000).

Synthesis for Anti-Inflammatory and Analgesic Agents

This compound has been utilized as a base for synthesizing new heterocyclic compounds, which include various derivatives with potential anti-inflammatory and analgesic activities. These compounds have shown promising results in cyclooxygenase-1/2 (COX-1/2) inhibition assays, highlighting their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Role in Antimicrobial Activities

Research has shown that derivatives of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide exhibit notable antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating its potential in developing new antimicrobial agents (Devarasetty et al., 2019).

Applications in Cancer Therapy

Compounds derived from this chemical structure have been explored for their anti-cancer properties. For instance, studies have examined the synthesis of novel derivatives and their efficacy against cancer cell lines, providing insights into the potential use of these compounds in oncology (Rahmouni et al., 2016).

Investigation in Parkinson's Disease Imaging

This compound has been employed in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This highlights its relevance in neurodegenerative disease research, particularly in developing diagnostic tools for Parkinson's disease (Wang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.

Mode of Action

This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.

Biochemical Pathways

The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines . By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.

Pharmacokinetics

The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability .

Result of Action

The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific data, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDMCZZJLVWMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

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